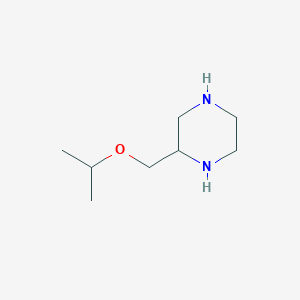

2-(Isopropoxymethyl)piperazine

Descripción

Propiedades

Número CAS |

111760-55-5 |

|---|---|

Fórmula molecular |

C8H18N2O |

Peso molecular |

158.24 g/mol |

Nombre IUPAC |

2-(propan-2-yloxymethyl)piperazine |

InChI |

InChI=1S/C8H18N2O/c1-7(2)11-6-8-5-9-3-4-10-8/h7-10H,3-6H2,1-2H3 |

Clave InChI |

NSPVZOYJMYNJJS-UHFFFAOYSA-N |

SMILES |

CC(C)OCC1CNCCN1 |

SMILES canónico |

CC(C)OCC1CNCCN1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Isopropoxymethyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections for the Piperazine (B1678402) Scaffold

The synthesis of carbon-substituted piperazines, such as 2-(Isopropoxymethyl)piperazine, is often best approached through the cyclization of linear diamine precursors, as direct functionalization of the piperazine ring at the carbon atoms can be challenging. researchgate.netmdpi.com A primary retrosynthetic disconnection of the target molecule involves breaking the two C-N bonds of the piperazine ring, leading to a key 1,2-diamine intermediate. This approach allows for the stereocontrolled installation of the isopropoxymethyl substituent at the desired position on the precursor before the cyclization event.

A plausible retrosynthetic pathway for this compound is depicted below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] --> B{Disconnection of C-N bonds};

B --> C{1-(Isopropoxymethyl)-1,2-diaminoethane};

C --> D{Introduction of isopropoxymethyl group};

C --> E{Formation of diamine};

This strategy simplifies the complex task of synthesizing the substituted heterocycle into two more manageable objectives: the synthesis of the functionalized diamine precursor and the subsequent cyclization to form the piperazine ring.

Formation of the Piperazine Ring: Cyclization Approaches

Several robust methods have been developed for the construction of the piperazine core from acyclic precursors. The choice of method often depends on the nature of the substituents and the desired scale of the synthesis.

Reductive Amination Strategies in Piperazine Synthesis

Reductive amination is a powerful and widely used transformation for the formation of C-N bonds. thieme-connect.com In the context of piperazine synthesis, this can be applied in a stepwise or a one-pot fashion. For instance, a β-keto ester can undergo reductive amination to form a 2,3-substituted 1,4-diamine, which can then be cyclized. nih.gov While effective, this method can sometimes lead to racemization, particularly with phenyl-substituted piperazines. nih.gov

Continuous-flow hydrogenation has emerged as a green and scalable alternative for reductive aminations, often eliminating the need for protecting groups and reducing waste from stoichiometric reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. thieme-connect.comthieme-connect.com This technique has been successfully employed in the direct synthesis of benzylpiperazines from the corresponding benzaldehyde (B42025) and piperazine. thieme-connect.comthieme-connect.comresearchgate.net

Palladium-Catalyzed Cyclization Reactions for N-Heterocycles

Palladium-catalyzed reactions have become indispensable tools in the synthesis of N-heterocycles. rsc.orgjst.go.jpnih.gov These methods offer high efficiency and functional group tolerance. jst.go.jpnih.gov Palladium-catalyzed cyclization of vinyl ethylene (B1197577) carbonates and allenes provides access to a variety of N-heterocyclic scaffolds. rsc.orgchim.it While direct application to simple piperazine synthesis from diamines is less common, palladium catalysis is crucial for creating more complex, fused piperazine systems and for C-N bond formation in general. For instance, palladium-catalyzed C–H functionalization followed by intramolecular C–N bond formation is a powerful strategy for constructing various N-heterocycles. jst.go.jpnih.gov

Visible-Light-Promoted Annulation Protocols

Visible-light photoredox catalysis has recently emerged as a mild and powerful tool for organic synthesis, including the formation of heterocyclic rings. nih.govnih.govnih.gov Programmable approaches to piperazine cores have been developed using organic photoredox catalysis, which allows for direct substrate oxidation followed by radical cyclization. nih.gov This method avoids the need for pre-functionalized radical precursors and is operationally simple. nih.gov Furthermore, visible-light-promoted three-component tandem annulations have been described for the synthesis of other heterocycles, suggesting potential future applications in piperazine synthesis. nih.gov

Introduction and Functionalization of the Isopropoxymethyl Group

Data Tables

Table 1: Comparison of Piperazine Ring Formation Methods

| Method | Key Features | Advantages | Limitations |

| Reductive Amination | Formation of C-N bonds from carbonyls and amines. thieme-connect.com | High yielding, versatile, can be performed under continuous flow. thieme-connect.comnih.gov | Potential for racemization, use of stoichiometric and sometimes toxic reagents. thieme-connect.comnih.gov |

| Cyclization of Diamines | Direct cyclization of a pre-formed diamine precursor. researchgate.net | Straightforward, allows for pre-installation of substituents. researchgate.net | Availability of the substituted diamine precursor. mdpi.com |

| Palladium-Catalyzed Cyclization | Transition-metal catalyzed C-N bond formation. rsc.orgjst.go.jpnih.gov | High efficiency, excellent functional group tolerance. jst.go.jpnih.gov | Catalyst cost, may require specific precursors. chim.it |

| Visible-Light-Promoted Annulation | Photoredox-catalyzed radical cyclization. nih.gov | Mild reaction conditions, operationally simple, avoids pre-functionalized radical precursors. nih.gov | Newer methodology, substrate scope may be more limited. |

Etherification Reactions for Installation of the Isopropoxymethyl Moiety

The introduction of the isopropoxymethyl group onto the piperazine core is typically achieved via an etherification reaction. This process generally involves the O-alkylation of a suitable precursor, most commonly 2-(hydroxymethyl)piperazine. A standard approach is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate.

A critical challenge in this synthesis is preventing the undesired N-alkylation of the piperazine ring's secondary amines, which are also nucleophilic. To achieve selective O-alkylation, the nitrogen atoms of the piperazine ring are typically protected with suitable protecting groups prior to the etherification step.

Strategies for Controlled O-Alkylation and Side-Chain Assembly

Controlled O-alkylation is paramount for the efficient synthesis of this compound. The strategy hinges on the use of N-protecting groups that render the piperazine nitrogens unreactive towards the alkylating agent. The choice of protecting group is crucial as it must be stable under the etherification conditions and easily removable afterward.

Commonly used protecting groups for piperazine include tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. mdpi.com The general multi-step procedure involves:

N-Protection: The piperazine starting material is treated with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl bromide to protect one or both nitrogen atoms. The use of protonated piperazine has also been explored as a simple protection method to suppress competitive reactions leading to disubstituted derivatives. mdpi.com

O-Alkylation: The N-protected 2-(hydroxymethyl)piperazine is then subjected to etherification conditions. For instance, treatment with a base like sodium hydride (NaH) followed by an isopropyl halide installs the isopropoxymethyl side chain.

Deprotection: The protecting groups are removed to yield the final product. Boc groups are typically removed under acidic conditions, while benzyl groups can be cleaved by hydrogenolysis.

An example pathway involves the reaction of furfural (B47365) with 2-propanol to form 2-(isopropoxymethyl)furan via etherification, demonstrating a method for creating the isopropoxymethyl moiety which can be adapted to other core structures. acs.org

| Step | Reagent Example | Purpose |

| N-Protection | Di-tert-butyl dicarbonate (Boc)₂O | Prevents N-alkylation by forming a carbamate. mdpi.com |

| O-Alkylation (Base) | Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form a nucleophilic alkoxide. |

| O-Alkylation (Alkylating Agent) | 2-Bromopropane | Provides the isopropyl group for the ether linkage. |

| Deprotection | Trifluoroacetic Acid (TFA) | Removes the Boc protecting group to yield the final amine. nih.gov |

Stereoselective Synthesis of Chiral this compound

For many pharmaceutical applications, obtaining a single enantiomer of this compound is essential. This requires stereoselective synthetic methods, which can be broadly categorized into asymmetric synthesis, where the chiral center is created selectively, or resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Catalysis in the Construction of Chiral Piperazines

Asymmetric catalysis offers an efficient route to chiral piperazines by creating the stereocenter during the formation of the ring itself. These chiral piperazine cores can then be elaborated to the final target molecule.

Asymmetric Hydrogenation: A prominent method involves the asymmetric hydrogenation of prochiral precursors like pyrazines or pyrazin-2-ones. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with excellent diastereo- and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These intermediates can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Similarly, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides has been developed to afford a wide range of chiral piperazines with up to 96% ee. acs.org

Asymmetric Alkylation: The catalytic enantioselective synthesis of α-tertiary piperazin-2-ones has been achieved through palladium-catalyzed asymmetric allylic alkylation. nih.govnih.gov This method uses palladium catalysts with chiral phosphinooxazoline (PHOX) ligands to deliver enantioenriched piperazin-2-ones, which can be reduced to the desired chiral piperazines. nih.gov

| Catalytic System | Substrate Type | Product | Key Feature |

| Palladium / Chiral Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | Provides access to chiral piperazines after reduction. dicp.ac.cnrsc.org |

| Iridium / Chiral Ligand | Activated Pyrazines | Chiral Piperazines | Directly yields chiral piperazines with high enantiomeric excess. acs.org |

| Palladium / PHOX Ligand | N-protected Piperazin-2-ones | α-Substituted Piperazin-2-ones | Allows for asymmetric introduction of side chains. nih.govnih.gov |

Diastereoselective Approaches via Chiral Auxiliaries or Ligands

Diastereoselective strategies utilize a chiral auxiliary—a molecule temporarily incorporated into the substrate—to direct the stereochemical outcome of a subsequent reaction.

Chiral Auxiliaries: The asymmetric synthesis of chiral piperazines can be accomplished using chiral auxiliaries derived from readily available chiral pool materials, such as amino acids or their derivatives. For instance, (R)-(–)-phenylglycinol has been used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate with high diastereoselectivity. nih.govrsc.org The auxiliary is removed in a later step to furnish the enantiomerically enriched product.

Diastereoselective Reactions: Another approach involves diastereoselective reactions on substrates already containing a stereocenter. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported for the synthesis of 2,6-disubstituted piperazines. nih.govrsc.org Similarly, the diastereoselective alkylation of chiral diamides derived from chiral piperazines has been used to produce optically active alcohols and acids. oup.com

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers.

Classical Resolution: This long-standing method involves reacting the racemic piperazine derivative with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid derivatives. epo.orgrsc.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. rsc.org One of the diastereomeric salts can often be selectively crystallized from the solution. The salt is then isolated, and the chiral acid is removed to yield the desired enantiomerically pure piperazine. epo.orgacs.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation.

Capillary Electrophoresis (CE): This is a high-efficiency separation technique that can be adapted for chiral resolution by adding a chiral selector to the background electrolyte. nih.gov For piperazine derivatives, sulfated β-cyclodextrins have been used effectively as chiral selectors, achieving separation based on differential binding affinities with the enantiomers. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles to minimize environmental impact. researchgate.net These considerations are highly relevant to the synthesis of this compound.

Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry. Catalysts supported on polymers or graphene oxide can be easily separated from the reaction mixture by filtration and reused multiple times, minimizing waste. mdpi.comrsc.org Photoredox catalysis, which uses visible light to drive reactions, represents a mild and sustainable approach, often employing organic photocatalysts to avoid heavy metals. researchgate.netmdpi.com

Reaction Design: Multicomponent, one-pot reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, saving solvents and reagents and reducing waste. researchgate.netresearchgate.net

Solvent Choice: The selection of environmentally benign solvents is crucial. Water or aqueous ethanol (B145695) are preferred green solvents that can replace more hazardous organic solvents in certain reactions, such as the multicomponent synthesis of chromenes catalyzed by immobilized piperazine. rsc.org

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of sophisticated catalytic systems is crucial for synthesizing complex piperazine structures with high precision. Transition-metal catalysts, particularly those based on iridium and palladium, have demonstrated exceptional performance in controlling reaction outcomes.

Iridium-based catalysts are notable for their ability to facilitate the stereospecific synthesis of C-substituted piperazines under mild conditions. nih.gov One such method involves a [3+3] cycloaddition of imines, which is 100% atom-economical and yields a single diastereoisomer. nih.govacs.org The use of a bench-stable iridium catalyst, such as [IrCl(cod)(PPh3)], often in the presence of an N-oxide additive, significantly enhances both catalytic activity and selectivity. acs.org These systems can produce high yields, often exceeding 70%, while maintaining excellent control over the spatial arrangement of substituents. nih.govthieme-connect.com

Palladium-catalyzed reactions offer another powerful route to highly substituted piperazines. A novel method utilizes the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This process is highly efficient, proceeding rapidly at room temperature with low catalyst loadings (as low as 1-3 mol%). acs.org The reaction demonstrates broad substrate tolerance and provides products with a high degree of stereo- and regiochemical control, often with near-quantitative yields. acs.org

Table 1: Comparison of Catalytic Systems in Substituted Piperazine Synthesis This table is interactive. You can sort and filter the data.

Atom Economy and Waste Minimization in Reaction Design

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes to piperazine derivatives. researchgate.netpandawainstitute.com The primary goals are to maximize the incorporation of all materials used in the process into the final product (atom economy) and to minimize the generation of waste.

Another significant advancement is the development of synthetic methods that avoid the use of protecting groups. mdpi.com Traditional syntheses of monosubstituted piperazines often require a multi-step sequence of protection, functionalization, and deprotection, which generates substantial waste. mdpi.com A more sustainable approach involves the reaction of an in-situ formed piperazine-1-ium cation, which effectively protects one nitrogen atom via protonation, allowing the other to react selectively. mdpi.comnih.gov This one-pot-one-step procedure provides high yields and purity while eliminating the need for protecting groups. nih.gov

Photoredox catalysis represents another green approach, using visible light to drive chemical reactions. mdpi.com This method can be used for the C-H functionalization of piperazines, often employing organic photocatalysts instead of potentially toxic and expensive transition metals. mdpi.comorganic-chemistry.org By avoiding hazardous reagents, such as those based on tin, and using amino-acid-derived precursors, the sustainability of the synthesis is significantly improved. mdpi.com

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions. maynoothuniversity.ie By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced, often from hours to mere minutes, while frequently improving product yields. mdpi.comnih.gov This rate enhancement is attributed to the efficient and direct heating of the solvent and reactants by the microwave energy. maynoothuniversity.ie

The synthesis of monosubstituted piperazines provides a clear example of this acceleration. mdpi.com Reactions that require several hours of reflux under conventional heating can be completed in significantly shorter times with comparable or even better yields when performed in a microwave reactor. mdpi.comnih.gov For example, the synthesis of certain piperazine derivatives that takes 3-5 hours with conventional heating can be accomplished in 15-30 minutes using microwave irradiation. mdpi.com

This technology is not limited to simple substitutions. The synthesis of more complex heterocyclic systems, such as 2,5-diketopiperazines, also benefits greatly from microwave assistance. nih.govresearchgate.netnih.gov The cyclization of N-Boc-dipeptidyl esters to form diketopiperazines can be achieved in excellent yields in just a few minutes under microwave irradiation, a significant improvement over the hours required for conventional thermal methods. researchgate.net The rapid, safe, and efficient nature of this protocol makes it an environmentally friendly alternative for synthesizing piperazine-based scaffolds. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives This table is interactive. You can sort and filter the data.

Chemical Reactivity and Derivatization Studies of 2 Isopropoxymethyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Centers

The two nitrogen atoms in the piperazine ring, designated as N1 and N4, are nucleophilic centers and are thus susceptible to reactions with electrophiles. The isopropoxymethyl substituent at the C2 position is expected to introduce some steric hindrance, potentially influencing the relative reactivity of the adjacent N1 nitrogen compared to the more distant N4 nitrogen.

Nucleophilic Substitution Reactions at N1 and N4

The nitrogen atoms of 2-(isopropoxymethyl)piperazine can participate in nucleophilic substitution reactions with a variety of substrates, such as alkyl halides and aryl halides. These reactions lead to the formation of N-substituted derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in drug molecules. nih.gov

The regioselectivity of these reactions, i.e., whether the substitution occurs at N1 or N4, will be influenced by the steric bulk of the electrophile and the reaction conditions. For instance, a bulky electrophile might preferentially react at the less sterically hindered N4 position.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

| Reactant | Electrophile | Product(s) | Reaction Conditions |

|---|---|---|---|

| This compound | Benzyl (B1604629) chloride | 1-Benzyl-2-(isopropoxymethyl)piperazine and 1,4-Dibenzyl-2-(isopropoxymethyl)piperazine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat |

Alkylation and Acylation Reactions on Piperazine Nitrogens

Alkylation: The piperazine nitrogens can be readily alkylated using various alkylating agents. Mono-alkylation can be achieved by using a large excess of the piperazine derivative, while di-alkylation is favored when using an excess of the alkylating agent. researchgate.net Reductive amination is another common method for N-alkylation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent. nih.gov The isopropoxymethyl group at C2 may sterically hinder the approach of the alkylating agent to the N1 nitrogen, potentially favoring mono-alkylation at N4 or requiring more forcing conditions for di-alkylation. benjamin-bouvier.fr

Acylation: Acylation of the piperazine nitrogens can be accomplished using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction leads to the formation of amides. Due to the electronic effects of the amide group, the second acylation is generally more difficult than the first. The conformational behavior of N-acylated piperazines has been studied, revealing restricted rotation around the amide bond. rsc.org

Table 2: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Mono-alkylation | Ethyl iodide (1 eq.) | 1-Ethyl-2-(isopropoxymethyl)piperazine |

| Di-alkylation | Methyl iodide (excess) | 1,4-Dimethyl-2-(isopropoxymethyl)piperazine |

| Acylation | Acetyl chloride | 1-Acetyl-2-(isopropoxymethyl)piperazine |

Formation of N-Substituted Piperazine Derivatives

A wide array of N-substituted derivatives of this compound can be synthesized, leveraging the nucleophilicity of the nitrogen atoms. For example, reaction with sulfonyl chlorides would yield sulfonamides, while reaction with isocyanates would produce urea derivatives. The synthesis of N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution on electron-deficient aromatic rings. nih.gov These derivatives are valuable in the development of new therapeutic agents.

Transformations Involving the Isopropoxymethyl Ether Linkage

The isopropoxymethyl ether group in this compound also presents opportunities for chemical modification, primarily through the cleavage of the ether bond.

Selective Cleavage and Modification of the Ether Bond

Ether cleavage typically requires strong acidic conditions, such as treatment with hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For the isopropoxymethyl group, which involves a secondary carbon, the reaction could potentially proceed through a mixture of both pathways. masterorganicchemistry.com Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage. masterorganicchemistry.com Selective cleavage in the presence of other functional groups can be challenging and would depend on the specific reagents and reaction conditions employed.

Table 3: Potential Products from Ether Cleavage

| Reagent | Expected Major Products |

|---|---|

| HBr (excess) | 2-(Bromomethyl)piperazine and Isopropyl bromide |

| HI (excess) | 2-(Iodomethyl)piperazine and Isopropyl iodide |

Introduction of Alternative Oxygen-Containing Functionalities

Following the cleavage of the isopropoxymethyl ether, the resulting hydroxymethyl group at the C2 position of the piperazine ring can be further functionalized. For instance, it could be oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of subsequent chemical transformations. The oxidation of secondary alcohols to esters is also a known transformation. chemistrysteps.com Additionally, transetherification reactions, where one alkoxy group is exchanged for another, could potentially be employed to introduce different ether functionalities, often under acidic or metal-catalyzed conditions. nih.govacs.org

Table 4: Potential Transformations of the C2-Substituent

| Starting Material | Reaction | Product |

|---|---|---|

| 2-(Hydroxymethyl)piperazine | Oxidation (e.g., with PCC) | Piperazine-2-carbaldehyde |

| 2-(Hydroxymethyl)piperazine | Oxidation (e.g., with KMnO₄) | Piperazine-2-carboxylic acid |

Reactions at the Piperazine Ring Carbon Atoms (C-2, C-3, C-5, C-6)

The functionalization of the carbon atoms within the piperazine ring of this compound presents a synthetic challenge due to the generally lower reactivity of C-H bonds compared to N-H bonds. However, modern synthetic methodologies have provided avenues for such transformations.

Direct C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing substituents onto the carbon skeleton. While specific studies on this compound are not extensively documented, general methods developed for piperazine derivatives can be applied.

One prominent strategy is the direct α-C–H lithiation trapping . This method typically involves the use of an N-Boc protecting group to increase the acidity of the adjacent C-H protons. Treatment with a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent such as (-)-sparteine for asymmetric transformations, generates a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C-2 position. The isopropoxymethyl group at C-2 would sterically and electronically influence this reaction, potentially directing lithiation to the C-6 position if the nitrogen atoms are appropriately protected.

Photoredox catalysis offers another avenue for C-H functionalization. Through the generation of radical intermediates, it is possible to forge new carbon-carbon and carbon-heteroatom bonds. For instance, an iridium-based photoredox catalyst can facilitate the generation of an α-amino radical, which can then engage in coupling reactions. The isopropoxymethyl substituent would likely influence the regioselectivity of such reactions. mdpi.com

The following table summarizes general conditions for the C-H functionalization of piperazine derivatives, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagent | Electrophile/Coupling Partner | Position Functionalized | Ref. |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | Various electrophiles (e.g., CO₂, MeI) | α to N-Boc | nih.gov |

| Photoredox C-H Arylation | Ir(ppy)₃ | Electron-deficient cyano(hetero)arenes | α to Nitrogen | nih.gov |

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh₃)] | Imines | C-2, C-3, C-5, C-6 | nih.gov |

The piperazine ring, while generally stable, can undergo transformations under specific conditions. These reactions can lead to ring expansion, contraction, or rearrangement, providing access to novel heterocyclic scaffolds.

A notable example of a ring contraction has been observed in the metabolic activation of a 1,3-disubstituted piperazine derivative. This process involved an initial oxidation of the piperazine ring to form a reactive intermediate. Subsequent trapping by a nucleophile (glutathione) led to the opening of the piperazine ring, followed by ring closure to form a substituted imidazoline. nih.gov While this is a metabolic process, it highlights a potential chemical reactivity pathway for the piperazine core under oxidative conditions.

Rearrangement reactions are also utilized in the synthesis of piperazine analogs. Reactions such as the Diaza-Cope, Ugi-Smiles, and Stevens rearrangements have been employed to construct the piperazine scaffold, often with specific substitution patterns. While these are typically used for synthesis rather than post-synthetic modification, they underscore the chemical versatility of related structures.

Chemo-, Regio-, and Stereoselective Reactions

Achieving selectivity is a paramount challenge in the derivatization of polyfunctional molecules like this compound. The presence of two nitrogen atoms and a stereocenter at C-2 necessitates precise control over reaction conditions to obtain the desired products.

The isopropoxymethyl group at the C-2 position plays a crucial role in directing the outcome of reactions. Its steric bulk can hinder approaches to the adjacent C-3 and N-1 positions, thereby influencing regioselectivity. Electronically, the oxygen atom in the isopropoxymethyl group can act as a coordinating site for metal catalysts, potentially directing reactions to its vicinity.

For instance, in metal-catalyzed C-H activation, the coordinating ability of the ether oxygen could direct the catalyst to activate the C-3 C-H bond. Conversely, the steric hindrance of the isopropoxymethyl group would likely favor functionalization at the less hindered C-5 and C-6 positions. The choice of protecting groups on the nitrogen atoms is also critical in modulating the electronic properties and reactivity of the piperazine ring.

The C-2 position of this compound is a stereocenter, making diastereoselective and enantioselective reactions particularly important for accessing stereochemically pure derivatives.

Diastereoselective alkylation of chiral piperazines has been demonstrated. For example, the alkylation of chiral diamides derived from piperazines can proceed with moderate to good diastereoselectivity. In the context of this compound, the existing stereocenter would influence the facial selectivity of incoming electrophiles or reagents, leading to the preferential formation of one diastereomer. A study on the conformational analysis of 2-substituted piperazines revealed a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonding in ether-linked compounds. nih.gov This conformational preference would significantly impact the stereochemical outcome of reactions.

Enantioselective synthesis of α-substituted piperazines has been achieved through various methods, including asymmetric lithiation-trapping of N-Boc piperazines. nih.gov The use of chiral ligands like (-)-sparteine can control the stereochemistry of the newly formed stereocenter. Furthermore, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones offers a route to highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines. nih.gov

The table below presents examples of stereoselective reactions on piperazine derivatives, illustrating the potential for controlling the stereochemistry of products derived from this compound.

| Reaction Type | Key Reagents/Catalyst | Stereochemical Outcome | Typical Yield/Selectivity | Ref. |

| Asymmetric Allylic Alkylation | Pd-catalyst, PHOX ligand | Enantioenriched tertiary piperazin-2-ones | High yields and enantioselectivities | nih.gov |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | Enantiopure α-substituted piperazines | Good yields, high er | nih.gov |

| Diastereoselective Epimerization | Photoredox catalyst | Thermodynamic mixture of diastereomers | High yields and diastereoselectivity | nih.gov |

Applications of 2 Isopropoxymethyl Piperazine As a Synthetic Intermediate

Utilization as a Chiral Scaffold for Asymmetric Synthesis

There is no available research to suggest that 2-(Isopropoxymethyl)piperazine has been utilized as a chiral scaffold in asymmetric synthesis. While the synthesis of chiral piperazines is a significant area of research, with various strategies developed to introduce stereocenters into the piperazine (B1678402) ring, the specific use of the isopropoxymethyl substituent at the 2-position for this purpose has not been reported.

Precursor for the Construction of Diverse Heterocyclic Systems

The role of this compound as a precursor for the construction of other heterocyclic systems is not described in the scientific literature. Although piperazine derivatives are versatile building blocks for more complex molecular architectures, there are no documented examples of this compound being used to synthesize fused or spirocyclic heterocyclic systems.

Building Block in Multi-Component Reactions (MCRs)

There is no evidence to indicate that this compound has been employed as a building block in multi-component reactions. MCRs are powerful tools for the rapid generation of molecular diversity, and while various amines and diamines are commonly used, the participation of this compound in such reactions has not been reported.

Potential as a Ligand in Organometallic Catalysis

The potential of this compound as a ligand in organometallic catalysis has not been explored in the available literature. The nitrogen atoms of the piperazine ring can coordinate to metal centers, and the substituent at the 2-position could potentially influence the steric and electronic properties of the resulting metal complex. However, no studies have been published that investigate the synthesis of such complexes or their catalytic activity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H and ¹³C) and 2D NMR data, a complete picture of atomic connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 2-(Isopropoxymethyl)piperazine provides essential information regarding the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling), which reveals neighboring protons. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments.

The piperazine (B1678402) ring itself can exhibit complex spectra due to conformational dynamics, such as chair-chair interconversion. rsc.org The presence of the isopropoxymethyl substituent at the C2 position renders the piperazine ring asymmetrical, resulting in distinct signals for each proton and carbon atom. nih.govresearchgate.net

¹H NMR Spectral Data: The expected proton signals for this compound would include multiplets for the seven piperazine ring protons, a multiplet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, signals for the methylene (B1212753) bridge protons, and a broad singlet for the amine proton (N-H).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 2 | Multiplet | ~55-60 |

| 3 | Multiplet | ~45-50 |

| 4 (NH) | Broad Singlet | - |

| 5 | Multiplet | ~45-50 |

| 6 | Multiplet | ~45-50 |

| 7 (CH₂-O) | Multiplet | ~70-75 |

| 8 (CH-O) | Septet | ~68-72 |

| 9/10 (CH₃) | Doublet | ~20-25 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would show correlations between adjacent protons within the piperazine ring (e.g., H-2 with H-3 and H-6), and within the isopropoxymethyl group (e.g., the CH proton at C-8 with the CH₃ protons at C-9/10, and with the CH₂ protons at C-7). mdpi.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. wikipedia.orgscribd.com This technique is crucial for assigning each carbon signal based on the already-assigned proton signals. For instance, the proton signal assigned to H-2 would show a cross-peak with the carbon signal for C-2. sdsu.edursc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include a cross-peak between the protons of the methylene bridge (H-7) and the piperazine carbon C-2, definitively linking the side chain to the ring. Correlations between the isopropyl methine proton (H-8) and the methylene carbon (C-7) would also be observed. mdpi.comscribd.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. harvard.edu NOESY is vital for determining the relative stereochemistry and conformational preferences of the molecule. For example, it could reveal the spatial relationship between the isopropoxymethyl side chain and the protons on the piperazine ring, helping to establish its preferred orientation (axial vs. equatorial).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule. mdpi.commdpi.com For this compound (C₈H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, providing unequivocal confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass | Observed Mass |

| C₈H₁₈N₂O | [M+H]⁺ | 159.14974 | (Experimental Value) |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. nih.govosti.gov The fragmentation of piperazine derivatives is typically initiated at the nitrogen atoms and involves cleavage of the ring or substituents. researchgate.netresearchgate.net

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atoms. Cleavage of the C2-C7 bond would result in the loss of the isopropoxymethyl group, generating a fragment corresponding to the piperazine ring.

Ring Cleavage: The piperazine ring can undergo characteristic fragmentation, leading to smaller amine-containing fragments.

Side-chain Fragmentation: Loss of an isopropyl group or isopropene from the side chain is another plausible fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. auburn.eduresearchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) in the piperazine ring. chemicalbook.com

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the aliphatic piperazine ring and isopropoxymethyl group. researchgate.net

C-O-C Stretch: A strong, characteristic band in the 1050-1150 cm⁻¹ region would confirm the presence of the ether linkage (C-O-C).

C-N Stretch: Absorptions corresponding to C-N stretching are typically found in the 1020-1250 cm⁻¹ range.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Alkane | C-H Stretch | 2850 - 3000 | Strong |

| Ether | C-O Stretch | 1050 - 1150 | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Moderate |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous three-dimensional model of the molecule as it exists in the crystal lattice. Furthermore, for chiral molecules, anomalous dispersion effects can be utilized to determine the absolute configuration of stereocenters without ambiguity.

Despite the utility of this technique, there is no publicly available crystallographic data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of its constituent atoms remains undetermined. The lack of a crystalline structure also means that a definitive, experimentally-derived absolute configuration via this method has not been reported.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found in published literature.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration (e.g., Polarimetry, Circular Dichroism Spectroscopy)

Chiroptical methods are essential for characterizing chiral compounds in solution. These techniques rely on the differential interaction of chiral molecules with polarized light.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer under defined experimental conditions (e.g., temperature, wavelength, solvent, and concentration). It can be used to determine the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, and in many cases, the absolute configuration can be deduced by comparing experimental spectra with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration.

As with crystallographic data, a thorough search of scientific databases reveals no published experimental data on the chiroptical properties of this compound. Therefore, specific rotation values and circular dichroism spectra for the enantiomers of this compound are not available.

Table 2: Hypothetical Chiroptical Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α] (deg) | Wavelength (nm) | Solvent | Circular Dichroism (Δε) |

|---|---|---|---|---|

| (R)-2-(Isopropoxymethyl)piperazine | Data not available | 589 (Na D-line) | Data not available | Data not available |

| (S)-2-(Isopropoxymethyl)piperazine | Data not available | 589 (Na D-line) | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found in published literature.

Computational and Theoretical Investigations of 2 Isopropoxymethyl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic properties of molecules. daniel-rohr.eutezu.ernet.in DFT methods are used to determine the ground-state electronic structure, molecular orbitals, and various reactivity descriptors. daniel-rohr.eutezu.ernet.in

The electronic structure of 2-(isopropoxymethyl)piperazine can be elucidated through DFT calculations, which provide information about the distribution of electrons within the molecule. Key aspects that can be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and polarizability. researchgate.netnih.gov

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the reactive sites of the molecule. For instance, the Fukui function can be calculated to identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netnih.gov In the case of this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be the primary sites for electrophilic attack due to the presence of lone-pair electrons.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 2.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.26 | Propensity to undergo chemical reactions |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov However, the presence of substituents can influence the conformational preferences and the energy barriers between different conformers. nih.govrsc.orgnih.gov For this compound, the isopropoxymethyl group at the C2 position can exist in either an axial or an equatorial orientation.

A conformational analysis using DFT would involve calculating the energies of these different conformers to determine the most stable geometry. The energetic landscape can be mapped by performing a potential energy surface scan, which involves systematically changing key dihedral angles and calculating the corresponding energies. This analysis would reveal the energy barriers for conformational changes, such as the ring inversion of the piperazine moiety. rsc.orgnih.gov Studies on other 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonding in some cases. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Orientation of Isopropoxymethyl Group | Relative Energy (kcal/mol) |

| 1 | Axial | 0.00 |

| 2 | Equatorial | 1.5 |

Note: The values in this table are hypothetical and based on general principles of conformational analysis for substituted piperazines.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations provide insights into the dynamic properties, conformational flexibility, and interactions with the surrounding environment. mdpi.comdovepress.com

MD simulations can be employed to explore the dynamic behavior of this compound in the gas phase or in a solvent. These simulations would reveal the conformational fluxionality of the molecule, showing how it transitions between different conformations over time. The simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's flexibility. The piperazine ring can undergo chair-to-boat or chair-to-chair interconversions, and the rates of these processes can be estimated from the simulation trajectories. nih.gov

The presence of a solvent can significantly influence the structure, stability, and reactivity of a molecule. ias.ac.innjit.edu MD simulations with explicit solvent molecules can be used to study the solvation of this compound. These simulations would provide information on the arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the solute and the solvent.

The radial distribution function can be calculated from the simulation to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. dovepress.com This analysis can help in understanding the solvation shell structure and the strength of solute-solvent interactions. Solvation can affect the conformational equilibrium by stabilizing certain conformers over others. njit.edu Furthermore, the solvent can influence the reaction rates by stabilizing the transition state differently than the reactants. ias.ac.in

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study various reactions, such as N-alkylation or N-acylation. DFT calculations can be used to map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

The transition state is a critical point on the reaction pathway that corresponds to the highest energy barrier. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the reaction kinetics. scirp.org Vibrational frequency analysis is performed to confirm that the located stationary points are indeed minima (reactants, products, intermediates) or first-order saddle points (transition states). For a transition state, there will be one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to connect the transition state to the corresponding reactants and products, thus confirming the proposed reaction pathway.

Computational Modeling of Key Synthetic Steps

The synthesis of this compound can be envisaged through several pathways, with the alkylation of a piperazine precursor being a common strategy. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to elucidate the mechanisms of these synthetic steps. For instance, the reaction of a protected piperazine with an isopropoxymethyl halide can be modeled to determine the reaction's feasibility and energetic profile.

Such models can calculate the energies of reactants, transition states, and products, providing a quantitative understanding of the reaction kinetics and thermodynamics. By mapping the potential energy surface, the lowest energy pathway can be identified, which is invaluable for optimizing reaction conditions like temperature and solvent. Quantum chemistry calculations have been successfully used to investigate the reaction mechanisms of various piperazine derivatives, offering a solid foundation for modeling the synthesis of this compound. nih.govacs.orgresearchgate.net

Table 1: Hypothetical Energy Profile for the N-alkylation of a Piperazine Precursor

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Separated piperazine precursor and isopropoxymethyl halide |

| Transition State | +25.4 | Highest energy point along the reaction coordinate |

| Intermediate | -5.2 | A transient species formed during the reaction |

| Products | -15.8 | This compound and byproducts |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Chemo-, Regio-, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. semanticscholar.orgarxiv.orgrsc.orgrsc.org For a molecule such as this compound, which has multiple reactive sites, understanding and predicting chemo-, regio-, and stereoselectivity is crucial for its synthesis and functionalization.

Chemoselectivity: In reactions with multiple functional groups, computational models can predict which group is more likely to react. For instance, in the presence of a reagent that can react with either of the nitrogen atoms in the piperazine ring, calculations can determine the more nucleophilic nitrogen and thus the more likely site of reaction.

Regioselectivity: In reactions such as C-H functionalization, computational methods can predict which C-H bond is most susceptible to reaction. mdpi.comnih.gov This is achieved by calculating the relative energies of the intermediates formed upon activation of each C-H bond. For this compound, this would allow for the selective introduction of new functional groups at specific positions on the piperazine ring.

Stereoselectivity: Many reactions can produce multiple stereoisomers. Computational modeling can predict the most likely stereochemical outcome by calculating the energies of the different transition states leading to each stereoisomer. chemrxiv.org This is particularly important for the synthesis of enantiomerically pure compounds, which is often a requirement in pharmaceutical applications.

Table 2: Predictive Factors for Selectivity in a Hypothetical Reaction

| Selectivity Type | Influencing Factors | Predicted Outcome for this compound |

| Chemoselectivity | Nucleophilicity of nitrogen atoms, steric hindrance | Reaction at the less hindered nitrogen |

| Regioselectivity | C-H bond dissociation energies, stability of radical intermediates | Functionalization at the C-H bond alpha to the nitrogen |

| Stereoselectivity | Steric interactions in the transition state, catalyst-substrate interactions | Formation of the thermodynamically more stable diastereomer |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Reactivity Relationship (SRR) Predictions

The chemical reactivity of a molecule is intrinsically linked to its structure. For this compound, computational methods can be used to predict its reactivity based on its electronic and steric properties. These predictions can guide the design of experiments and the development of new applications for the compound.

Impact of Substituent Effects on Reaction Rates and Pathways

The isopropoxymethyl group on the piperazine ring is expected to have a significant impact on the molecule's reactivity. The electronic effect of this substituent, whether it is electron-donating or electron-withdrawing, will influence the nucleophilicity of the nitrogen atoms. The steric bulk of the isopropoxymethyl group will also play a crucial role in determining the accessibility of the reactive sites to incoming reagents.

Computational studies on other substituted piperazines have shown that both electronic and steric effects can have a profound impact on reaction rates and pathways. nih.govnih.govlookchem.comresearchgate.netresearchgate.net By quantifying these effects for this compound, it is possible to predict how it will behave in a variety of chemical transformations. For example, an electron-donating isopropoxymethyl group would be expected to increase the nucleophilicity of the piperazine nitrogens, making them more reactive towards electrophiles.

Table 3: Predicted Substituent Effects on a Model Reaction

| Substituent | Electronic Effect | Steric Effect (Taft's Es) | Predicted Relative Rate |

| -H | Neutral | 0.00 | 1.0 |

| -CH3 | Weakly donating | -1.24 | 1.5 |

| -CH(CH3)2 | Donating | -1.71 | 2.1 |

| -CH2OCH(CH3)2 | Donating | -1.90 (estimated) | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Basis for Derivatization Strategies

Computational chemistry provides a rational basis for the design of new derivatives of this compound with tailored properties. researchgate.netnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov By modeling the properties of virtual compounds before they are synthesized, it is possible to prioritize the most promising candidates for experimental investigation. This in silico approach can significantly accelerate the drug discovery and materials development processes.

For medicinal chemistry applications, computational tools can be used to predict the binding affinity of this compound derivatives to a biological target, as well as their pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For materials science applications, properties such as solubility, stability, and reactivity can be computationally screened. This allows for the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimal characteristics for a given application.

Table 4: Hypothetical Derivatizations and Predicted Property Changes

| Derivative | Modification | Predicted Property Change |

| 1 | Addition of a phenyl group at N-4 | Increased lipophilicity, potential for pi-stacking interactions |

| 2 | Introduction of a hydroxyl group on the isopropoxy moiety | Increased polarity and hydrogen bonding capability |

| 3 | Replacement of the isopropoxy group with a cyclopropylmethoxy group | Altered steric profile and metabolic stability |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure Reactivity Relationships Srr in 2 Isopropoxymethyl Piperazine Derivatives

Influence of N-Substitution on Piperazine (B1678402) Ring Reactivity and Conformation

The reactivity and conformational behavior of the piperazine ring in 2-(Isopropoxymethyl)piperazine derivatives are profoundly influenced by the nature of the substituents on the nitrogen atoms. The piperazine ring typically exists in a chair conformation to minimize steric strain. However, the presence of substituents can alter the conformational equilibrium and the reactivity of the ring nitrogens.

N-substitution significantly impacts the basicity of the piperazine nitrogens. The pKa values of piperazine itself are approximately 9.8 and 5.6. Alkylation of one nitrogen atom, for instance with a methyl or ethyl group, generally leads to a slight decrease in the pKa of the substituted nitrogen due to steric hindrance to solvation of the corresponding cation. researchgate.neturegina.ca Conversely, the introduction of electron-withdrawing groups, such as acyl or aryl moieties, markedly reduces the basicity of the substituted nitrogen. nih.gov This modulation of basicity directly affects the nucleophilicity of the nitrogen atoms and their ability to participate in chemical reactions.

Conformational studies on N-substituted piperazines have revealed a complex interplay of steric and electronic effects. For 1-acyl and 1-aryl-2-substituted piperazines, there is a notable preference for the axial conformation of the C2-substituent. nih.gov This preference in ether-linked compounds, such as 2-(alkoxymethyl)piperazines, can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov The presence of bulky N-substituents can also influence the ring inversion barrier. For instance, N-benzoylated piperazines exhibit hindered rotation around the amide bond, leading to the existence of distinct rotamers at room temperature. nih.gov The energy barriers for this rotation and for the piperazine ring inversion can be quantified using dynamic NMR spectroscopy and are influenced by the electronic properties of the substituents on the benzoyl group. nih.gov An additional aryl group on the other nitrogen atom has been shown to reduce both the rotational and inversion barriers compared to the unsubstituted secondary amine. rsc.org

Effects of Variations in the Alkoxy Side Chain on Overall Compound Behavior

Increasing the length or branching of the alkyl portion of the alkoxy side chain generally leads to an increase in lipophilicity. nih.gov This can have a significant impact on the molecule's solubility, membrane permeability, and pharmacokinetic profile. For instance, in other classes of compounds, a longer alkyl side chain has been shown to enhance the ability of molecules to interact with hydrophobic pockets in biological targets. researchgate.net However, excessive lipophilicity can also lead to decreased aqueous solubility and potential off-target effects.

The steric bulk of the alkoxy group can influence the conformational preference of the C2-substituent. A larger group may create greater steric hindrance, potentially favoring an equatorial orientation to a greater extent than a smaller group, although studies on 2-substituted piperazines have shown a general preference for the axial position for 1-acyl and 1-aryl derivatives. nih.gov This conformational preference can, in turn, affect the molecule's interaction with its biological target.

Stereochemical Control and Its Impact on Reaction Selectivity

The C2 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(Isopropoxymethyl)piperazine. The stereochemistry at this center is of paramount importance as it dictates the three-dimensional arrangement of the substituents and can lead to significant differences in biological activity and reaction selectivity.

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge and a critical aspect of their development. nih.gov Stereoselective synthetic methods often employ chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the formation of the desired stereoisomer. nih.gov For instance, the stereochemistry of the final product is often dependent on the configuration of the starting material, such as using naturally occurring amino acids as chiral pool starting materials. nih.gov

The absolute configuration of the C2-substituent can have a profound impact on the interaction of the molecule with chiral biological targets like receptors and enzymes. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological profile than the other. acs.org Molecular modeling studies on other chiral 2-substituted piperazines have shown that only one enantiomer can effectively bind to its target receptor due to specific stereochemical requirements for interaction. nih.gov

Stereochemistry also plays a crucial role in controlling the selectivity of chemical reactions involving the piperazine ring. The chiral center at C2 can direct the approach of reagents, leading to diastereoselective reactions at other positions on the ring or at the nitrogen atoms. This principle is utilized in asymmetric synthesis to create complex molecules with a high degree of stereochemical control. nih.gov

Systematic Chemical Modifications and Their Observed Reactivity Profiles

Systematic chemical modifications of the this compound scaffold are essential for understanding its structure-activity relationships and for optimizing its properties for specific applications. These modifications typically involve derivatization at the N1 and N4 positions and alterations to the C2-side chain.

N-functionalization of the piperazine ring is a common strategy to explore the chemical space and modulate the compound's properties. mdpi.com The secondary amine at the N4 position (if N1 is substituted) can be readily alkylated, acylated, or arylated to introduce a wide variety of functional groups. The reactivity of this nitrogen is influenced by the nature of the substituent at the N1 position. For example, an electron-withdrawing group at N1 will decrease the nucleophilicity of the N4 nitrogen.

Systematic studies often involve the synthesis of a library of analogs with variations at the N-substituent. For example, a series of N-aryl derivatives can be prepared to probe the effects of electronic and steric properties of the aryl ring on the compound's reactivity and biological activity. The reactivity profile of these derivatives can be assessed through various chemical reactions, and the outcomes can be correlated with the structural features of the molecules.

Modifications of the isopropoxymethyl side chain, although less common, can also provide valuable insights. For instance, varying the length and branching of the alkyl group can systematically alter the compound's lipophilicity and steric profile, as discussed in section 7.2. The ether linkage can also be a target for chemical modification, although this is often more synthetically challenging.

The reactivity profiles of these systematically modified compounds are typically characterized using a combination of experimental techniques, including kinetic studies of reactions and spectroscopic analysis (NMR, IR, Mass Spectrometry) to determine the structure and conformation of the products. nih.gov These experimental data, often complemented by computational modeling, provide a comprehensive understanding of the structure-reactivity relationships within the this compound derivative series.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(Isopropoxymethyl)piperazine, and how can spectral data contradictions be resolved?

- Methodological Answer : Raman microspectroscopy, optimized with 20 mW laser power and 128–256 scans, provides high-resolution spectra to differentiate piperazine analogs, including positional isomers. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can resolve spectral overlaps by reducing dimensionality and identifying critical variance components (e.g., PC2–PC4 explaining >99% variance in isomer groups) . For validation, combine this with NMR and mass spectrometry to cross-verify substituent placement and purity.

Q. What pharmacological targets are commonly associated with piperazine derivatives like this compound?

- Methodological Answer : Piperazine scaffolds frequently target CNS receptors (e.g., 5-HT7, dopamine transporters) and enzymes. Structure-Activity Relationship (SAR) studies show that substituents on the piperazine ring (e.g., isopropoxymethyl groups) influence affinity and selectivity. For example, 4-methoxyphenyl-piperazine derivatives exhibit serotonin receptor agonism, while alkyl substitutions enhance metabolic stability . Screen against receptor panels and use molecular docking to predict binding modes.

Q. How can synthetic routes for this compound be optimized for yield and scalability?

- Methodological Answer : Piperazine cores are typically synthesized via cyclization of diamines or nucleophilic substitution. For this compound, optimize alkylation conditions (e.g., solvent polarity, temperature) to favor N-alkylation over O-alkylation. Use catalysts like KI or phase-transfer agents to enhance reactivity. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) improves yield .

Advanced Research Questions

Q. How can bioisosteric replacement of the piperazine ring in this compound enhance drug developability properties?

- Methodological Answer : Replace the piperazine ring with homopiperazine or azetidine to improve solubility or reduce off-target effects. For instance, morpholine analogs (oxygen-containing) enhance metabolic stability, while spirocyclic systems restrict conformational flexibility, improving selectivity. Validate via pharmacokinetic (PK) studies and cytotoxicity assays .

Q. What strategies resolve contradictory activity data in piperazine-based compounds during lead optimization?

- Methodological Answer : Employ multivariate analysis (PCA/LDA) on spectral or activity datasets to identify outliers or confounding variables. For example, in receptor affinity studies, contradictory data may arise from stereochemical impurities—resolve via chiral chromatography or enantioselective synthesis. Systematic SAR studies can isolate critical substituents (e.g., fluorophenyl groups enhancing dopamine transporter inhibition) .

Q. How do substituent positions on the piperazine ring influence receptor binding kinetics?

- Methodological Answer : Use radioligand binding assays (e.g., 5-HT7 receptor) to compare analogs. Substituents at the 2-position (e.g., isopropoxymethyl) may sterically hinder binding, while 4-position groups (e.g., chlorophenyl) enhance π-π interactions. Molecular dynamics simulations can predict residence times and binding pocket compatibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.